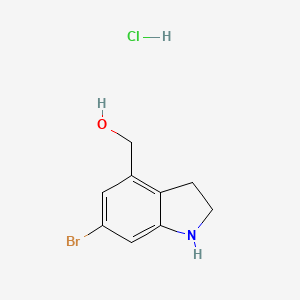
(6-bromo-2,3-dihydro-1H-indol-4-yl)methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-bromo-2,3-dihydro-1H-indol-4-yl)methanol hydrochloride is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom at the 6th position, a dihydroindole structure, and a methanol group attached to the 4th position, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-bromo-2,3-dihydro-1H-indol-4-yl)methanol hydrochloride typically involves the following steps:
Bromination: The starting material, 2,3-dihydro-1H-indole, undergoes bromination at the 6th position using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid.
Reduction: The brominated intermediate is then reduced to form the dihydroindole structure. This can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Methanol Addition: The final step involves the addition of a methanol group at the 4th position. This can be done using formaldehyde and a reducing agent under acidic conditions to form the methanol derivative.
Hydrochloride Formation: The compound is then converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(6-bromo-2,3-dihydro-1H-indol-4-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the bromine atom or further reduce the indole ring using reducing agents like NaBH4 or LiAlH4.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, methanol or ethanol as solvents.
Substitution: NaN3, KCN, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: De-brominated or fully reduced indole derivatives.
Substitution: Azide or nitrile derivatives.
Scientific Research Applications
(6-bromo-2,3-dihydro-1H-indol-4-yl)methanol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (6-bromo-2,3-dihydro-1H-indol-4-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
Tryptophan: An essential amino acid with an indole ring, involved in protein synthesis and neurotransmitter production.
Serotonin: A neurotransmitter derived from tryptophan, with an indole structure and significant biological functions.
Uniqueness
(6-bromo-2,3-dihydro-1H-indol-4-yl)methanol hydrochloride is unique due to the presence of the bromine atom and the methanol group, which confer specific chemical and biological properties
Properties
Molecular Formula |
C9H11BrClNO |
|---|---|
Molecular Weight |
264.54 g/mol |
IUPAC Name |
(6-bromo-2,3-dihydro-1H-indol-4-yl)methanol;hydrochloride |
InChI |
InChI=1S/C9H10BrNO.ClH/c10-7-3-6(5-12)8-1-2-11-9(8)4-7;/h3-4,11-12H,1-2,5H2;1H |
InChI Key |
UQXLDWYPFNMQMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CC(=CC(=C21)CO)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


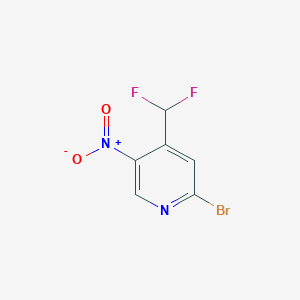
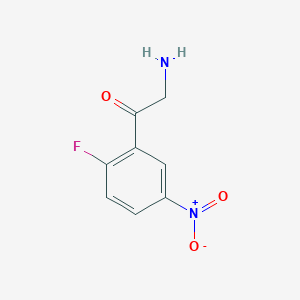
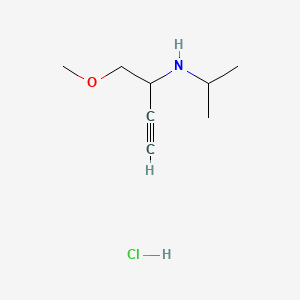
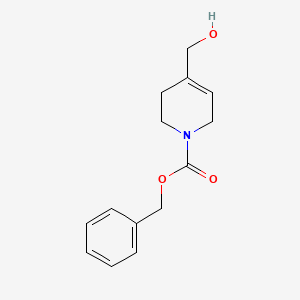

![1,1-Dimethylethyl N-(3-bromoimidazo[1,2-A]pyridin-6-YL)carbamate](/img/structure/B13502846.png)
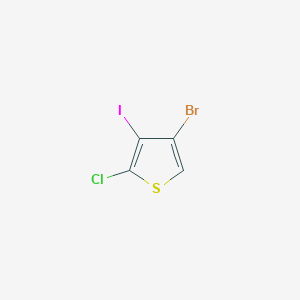
amine](/img/structure/B13502850.png)
![Methyl2-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B13502856.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(3,5-dimethoxyphenyl)propanoic acid](/img/structure/B13502865.png)
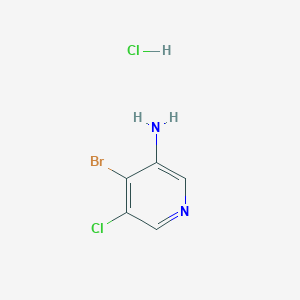
![(1S,6S)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane](/img/structure/B13502872.png)
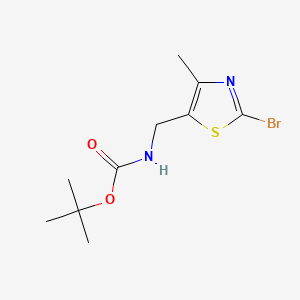
![Tert-butyl 3-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13502887.png)
